molecular formula C8H9BrClNO B2550331 1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride CAS No. 2309462-20-0

1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride

Cat. No. B2550331
CAS RN: 2309462-20-0
M. Wt: 250.52
InChI Key: YPMUQHPCTNVHTR-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride, also known as BME, is a chemical compound primarily used in scientific experiments. It has a CAS Number of 1256823-89-8 . The compound appears as a light yellow to yellow powder or crystals .


Molecular Structure Analysis

The molecular weight of 1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride is 214.06 . The InChI code for this compound is 1S/C8H8BrNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

The compound is a light yellow to yellow powder or crystals . The storage temperature is at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

    Anti-Thrombolytic Activity: In a study, EN300-7355055 demonstrated anti-thrombolytic properties, inhibiting clot formation in human blood . This suggests its potential as an anticoagulant or thrombolytic agent.

Organic Synthesis and Chemical Reactions

EN300-7355055: serves as a versatile building block in organic synthesis:

Materials Science and Liquid Crystals

EN300-7355055: may find applications in materials science:

Other Potential Applications

While research is ongoing, consider exploring these additional areas:

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

1-(5-bromo-2-methylpyridin-3-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO.ClH/c1-5-8(6(2)11)3-7(9)4-10-5;/h3-4H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMUQHPCTNVHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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